![molecular formula C14H18N4O B13208522 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEP , is a chemical compound with the following structure:
Structure: C14H18N4O
It consists of a piperazine ring linked to an oxadiazole moiety through an ethyl group. The phenyl substituent on the oxadiazole ring adds aromatic character to the compound.
Vorbereitungsmethoden
Synthetic Routes: PEP can be synthesized through various methods. One common approach involves the reaction of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone with piperazine in the presence of a base. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of PEP.
Reaction Conditions:Reagents: 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone, piperazine, base (e.g., potassium carbonate)
Solvent: Organic solvent (e.g., DMF, DMSO)
Temperature: Typically at reflux
Yield: Good yields can be achieved.
Industrial Production: PEP is not widely produced industrially, but its synthesis can be scaled up using similar methods.
Analyse Chemischer Reaktionen
PEP undergoes several reactions:
Oxidation: PEP can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the oxadiazole ring leads to the formation of the corresponding dihydro derivative.
Substitution: PEP can undergo nucleophilic substitution reactions at the piperazine nitrogen or the oxadiazole nitrogen.
Major Products: The N-oxide and dihydro derivatives are common products.
Wissenschaftliche Forschungsanwendungen
PEP has diverse applications:
Medicine: It exhibits potential pharmacological activities, including anticonvulsant and anxiolytic effects.
Chemistry: PEP serves as a building block for designing novel compounds.
Biology: It may have biological activity due to its structural features.
Wirkmechanismus
The exact mechanism of PEP’s effects remains under investigation. It likely interacts with specific receptors or enzymes, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
PEP shares similarities with other oxadiazole-containing compounds, such as:
POPOP: A well-known fluorescent dye with a similar oxadiazole core.
Other Oxadiazoles: Compounds containing the oxadiazole ring, each with distinct properties.
Eigenschaften
Molekularformel |
C14H18N4O |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N4O/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3 |
InChI-Schlüssel |
QTEWSPNIERTTFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)
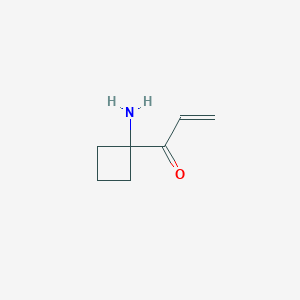

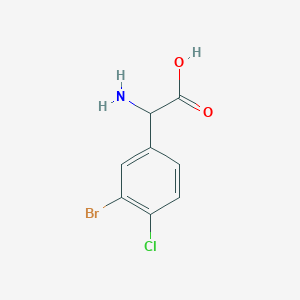
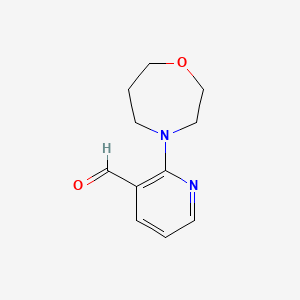
![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)
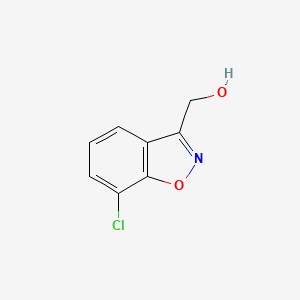
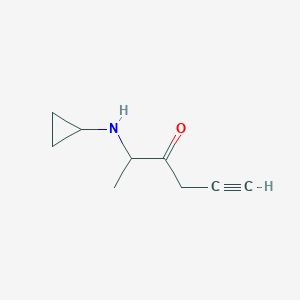
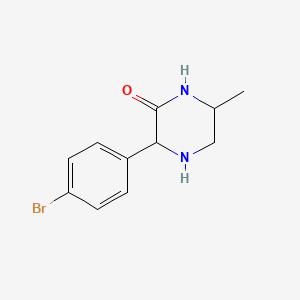
![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)
